2,3,5,4'-Tetrahydroxystilbene 2-O-glucoside

Vue d'ensemble

Description

2,3,5,4’-Tetrahydroxystilbene 2-O-glucoside is a polyphenolic compound extracted from the roots of Polygonum multiflorum, a traditional Chinese medicinal herb. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-aging properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The biosynthetic pathway of 2,3,5,4’-Tetrahydroxystilbene 2-O-glucoside involves the enzymatic activities responsible for resveratrol synthesis, hydroxylation, and glycosylation reactions. Stable isotope labeling and biocatalytic methods have been used to characterize the biosynthetic origin of this compound in Fallopia multiflora .

Industrial Production Methods

Industrial production of 2,3,5,4’-Tetrahydroxystilbene 2-O-glucoside typically involves extraction from Polygonum multiflorum roots. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Analyse Des Réactions Chimiques

Types of Reactions

2,3,5,4’-Tetrahydroxystilbene 2-O-glucoside undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2,3,5,4’-Tetrahydroxystilbene 2-O-glucoside .

Applications De Recherche Scientifique

Cardiovascular Health

THSG has been shown to exhibit protective effects on cardiovascular health. Research indicates that it plays a role in treating conditions such as atherosclerosis and vascular remodeling. A study highlighted its ability to improve lipid metabolism and reduce vascular fibrosis, suggesting its potential use in managing cardiovascular diseases .

Neuroprotection

The neuroprotective effects of THSG have been extensively studied. It has demonstrated efficacy in models of neuroinflammation and neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound appears to modulate multiple signaling pathways, including NF-κB and PI3K/Akt, which are crucial for neuronal survival and function .

Anti-inflammatory Effects

THSG exhibits significant anti-inflammatory properties. It has been shown to inhibit the secretion of pro-inflammatory cytokines in various cell models, thereby reducing inflammation associated with chronic diseases . This property makes it a candidate for treating inflammatory diseases and conditions related to oxidative stress.

Regenerative Medicine

Recent studies have explored the regenerative potential of THSG in dental pulp stem cells (DPSCs). In an experimental model using rats, THSG enhanced the regenerative capacity of DPSCs in periodontal defect healing. The results indicated increased new bone formation and improved periodontal attachment when treated with THSG compared to controls . This application highlights its potential in tissue engineering and regenerative therapies.

Case Studies

Mécanisme D'action

The mechanism of action of 2,3,5,4’-Tetrahydroxystilbene 2-O-glucoside involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes to protect against oxidative damage.

Anti-inflammatory Activity: It inhibits pro-inflammatory signaling pathways and reduces the expression of inflammatory cytokines.

Neuroprotective Effects: It restores the expression of neurotrophic factors and their downstream signaling pathways to promote neuronal survival and inhibit apoptosis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Resveratrol: A well-known polyphenol with similar antioxidant and anti-inflammatory properties.

Polydatin: A glucoside of resveratrol with enhanced bioavailability and similar biological activities.

Piceid: Another glucoside of resveratrol with comparable antioxidant and anti-aging effects.

Uniqueness

2,3,5,4’-Tetrahydroxystilbene 2-O-glucoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other similar compounds. This unique structure also contributes to its potent biological activities and therapeutic potential .

Activité Biologique

2,3,5,4'-Tetrahydroxystilbene 2-O-glucoside (THSG) is a prominent bioactive compound derived from the traditional Chinese medicinal plant Polygonum multiflorum. This article explores its diverse biological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects, supported by various studies and data.

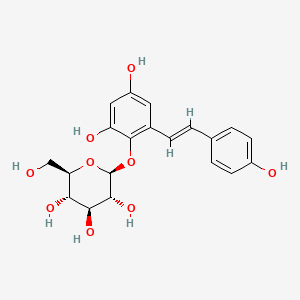

Chemical Structure and Properties

THSG belongs to the stilbene family and is characterized by its phenolic structure. Its molecular formula is CHO, and its structure features a glucoside moiety attached to a tetrahydroxystilbene backbone.

1. Anti-Inflammatory Effects

THSG exhibits significant anti-inflammatory properties. Research indicates that it reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and inducible nitric oxide synthase (iNOS) in various cell models. In a study using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, THSG significantly inhibited iNOS expression and nitric oxide production in a dose-dependent manner . Moreover, THSG demonstrated the ability to suppress matrix metalloproteinase-13 (MMP-13) in interleukin-1β-stimulated primary rat chondrocytes, suggesting potential applications in osteoarthritis treatment .

2. Neuroprotective Effects

THSG has shown promise in neuroprotection, particularly in models of Alzheimer's disease. It reduces oxidative stress markers and improves cognitive functions in mice with Alzheimer's pathology. In vitro studies demonstrated that THSG protects neuronal cells from apoptosis induced by oxidative stress, enhancing cell viability through the activation of the ERK1/2 signaling pathway .

3. Cardiovascular Protection

THSG has been extensively studied for its cardioprotective effects. It mitigates ischemia/reperfusion injury in cardiac cells by activating Notch1/Hes1 signaling pathways. In vivo studies have shown that THSG administration leads to improved cardiac function and reduced myocardial damage following ischemic events . Additionally, THSG inhibits vascular smooth muscle cell proliferation and migration, which are critical processes in atherosclerosis and vascular remodeling .

The biological activities of THSG can be attributed to several mechanisms:

- Antioxidant Activity : THSG exhibits strong antioxidant properties by reducing reactive oxygen species (ROS) levels and enhancing endogenous antioxidant defenses such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) .

- Cell Cycle Regulation : In vascular smooth muscle cells, THSG inhibits cell cycle progression from G1 to S phase by downregulating cyclins and cyclin-dependent kinases (CDKs), thereby preventing excessive cell proliferation associated with vascular diseases .

- Signal Transduction Modulation : THSG influences various signaling pathways including NF-κB, MAPK/ERK pathways, which are crucial for inflammatory responses and cellular survival mechanisms .

Case Study 1: Osteoarthritis Model

In a mono-iodoacetate-induced rat model of osteoarthritis, THSG significantly reduced paw edema and improved weight distribution across limbs. Histological evaluations revealed decreased cartilage degeneration and inflammation markers .

Case Study 2: Alzheimer's Disease Model

In transgenic mice models for Alzheimer’s disease, THSG treatment resulted in reduced amyloid plaque deposition and improved cognitive performance on behavioral tests. This was correlated with decreased levels of oxidative stress markers in brain tissues .

Data Summary

Q & A

Basic Research Questions

Q. What analytical methods are commonly used to quantify THSG in plant extracts or biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantifying THSG due to its sensitivity and specificity. For instance, THSG purity in Polygonum multiflorum extracts is validated using HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) . Mass spectrometry (LC-MS) is employed for structural confirmation, particularly when distinguishing THSG from acetylated derivatives like THSG-5 .

Q. How is THSG isolated from natural sources, and what challenges arise during purification?

- Methodological Answer : THSG is typically extracted from Polygonum multiflorum roots using ethanol or methanol via maceration or reflux. Column chromatography (e.g., silica gel, Sephadex LH-20) is used for purification. Challenges include co-elution with structurally similar stilbene glycosides, requiring repeated chromatography or preparative HPLC for resolution .

Q. What standard in vitro assays are used to evaluate THSG’s antioxidant activity?

- Methodological Answer : Common assays include DPPH radical scavenging, ABTS⁺ decolorization, and ferric-reducing antioxidant power (FRAP). For example, THSG’s IC₅₀ in DPPH assays ranges from 10–50 μM, reflecting its potent free radical scavenging capacity . Cell-based models (e.g., H₂O₂-induced oxidative stress in SH-SY5Y neurons) are used to validate activity in physiological contexts .

Advanced Research Questions

Q. How does THSG modulate angiogenesis in ischemic brain injury, and what experimental models are used to study this?

- Methodological Answer : THSG promotes angiogenesis by upregulating VEGF, Angiopoietin-1, and Tie-2 in rat middle cerebral artery occlusion (MCAO) models. Researchers quantify microvessel density via CD31 immunohistochemistry and measure infarct volume using TTC staining. Dose-dependent improvements in neurological function (e.g., modified Neurological Severity Score) are tracked over 14 days .

Q. What mechanisms underlie THSG’s dual role in apoptosis and autophagy in cancer models?

- Methodological Answer : In colorectal cancer, THSG induces ferroptosis via GPX4 inhibition and apoptosis through Bax/Bcl-2 modulation. Autophagy is assessed via LC3-II/LC3-I ratio (western blot) and autophagosome formation (transmission electron microscopy). Contradictory data on pro-survival vs. pro-death autophagy are resolved using autophagy inhibitors (e.g., 3-MA) in combination studies .

Q. How do geographical variations in soil minerals affect THSG content in Polygonum multiflorum?

- Methodological Answer : Soil Fe, Zn, and Cu levels correlate with THSG accumulation. Researchers use inductively coupled plasma mass spectrometry (ICP-MS) to quantify soil minerals and multivariate analysis (e.g., PCA) to identify key factors. Traditional Dao-di regions (e.g., Deqing, China) show 3.8-fold higher THSG levels than non-Dao-di regions .

Q. What experimental strategies address discrepancies in THSG’s bioactivity between isomers (e.g., cis- vs. trans-THSG)?

- Methodological Answer : Cis-THSG exhibits stronger hypoglycemic effects than trans-THSG in type 2 diabetic models. Isomers are separated using chiral chromatography or synthesized via photoisomerization. In vivo efficacy is compared using OGTT (oral glucose tolerance tests) and insulin resistance assays (HOMA-IR) .

Q. Data Interpretation & Experimental Design

Q. How should researchers resolve contradictions in THSG’s effects on ROS pathways?

- Methodological Answer : THSG can both scavenge ROS (e.g., in Parkinson’s models ) and induce ROS-dependent apoptosis (e.g., in cancer ). Context-dependent outcomes are clarified using ROS probes (e.g., DCFH-DA) and pathway-specific inhibitors (e.g., NAC for ROS scavenging). Dose- and time-response studies are critical .

Q. What in vitro and in vivo models best replicate THSG’s neuroprotective effects?

- Methodological Answer :

- In vitro: MPTP-treated SH-SY5Y cells for Parkinson’s ; Aβ-induced cortical neurons for Alzheimer’s .

- In vivo: APP/PS1 transgenic mice for cognitive decline ; MPTP-induced Parkinson’s models . Endpoints include Morris water maze performance and α-synuclein aggregation .

Q. How is THSG’s stability ensured in cell culture or animal studies?

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9/c21-9-15-16(25)17(26)18(27)20(28-15)29-19-11(7-13(23)8-14(19)24)4-1-10-2-5-12(22)6-3-10/h1-8,15-18,20-27H,9H2/b4-1+/t15-,16-,17+,18-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYVHSBYKLLDJC-DSNJPTTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=C(C(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=C(C(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801242061 | |

| Record name | 2,3,5,4′-Tetrahydroxystilbene 2-O-β-D-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801242061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82373-94-2, 55327-45-2 | |

| Record name | 2,3,5,4′-Tetrahydroxystilbene 2-O-β-D-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82373-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Glucopyranoside, 2,4-dihydroxy-6-(2-(4-hydroxyphenyl)ethenyl)phenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055327452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,4'-Tetrahydroxystilbene-2-o-beta-D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082373942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,4′-Tetrahydroxystilbene 2-O-β-D-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801242061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 82373-94-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,4'-TETRAHYDROXYSTILBENE-2-O-.BETA.-D-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54QRI6OKJ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.